N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide
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Overview
Description
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide is an aromatic amide.
Scientific Research Applications
Antimicrobial Activity
The compound N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide has been investigated for its potential in synthesizing various heterocyclic compounds with antimicrobial properties. Research by Bondock, Rabie, Etman, and Fadda (2008) highlights the synthesis of new heterocycles incorporating this compound, which demonstrated notable antimicrobial activity. This underscores its importance in developing new pharmaceutical agents targeting microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Construction of Polyheterocyclic Ring Systems
The compound also serves as a precursor in the construction of novel polyheterocyclic ring systems, as investigated by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019). Their research demonstrates its utility in synthesizing diverse pyrazolo[3,4-b]pyridine-based heterocycles, which are of interest in the field of medicinal chemistry for their potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Dye and Pigment Industry Applications
The relevance of this compound extends to the dye and pigment industry. Drabina et al. (2009) discussed its role in the synthesis of benzimidazole derivatives, crucial in the dye manufacturing process. This research sheds light on the compound's versatility and its utility in industrial applications, particularly in the synthesis of complex organic molecules (Drabina et al., 2009).
Radioactive Labeling in Medical Imaging
In medical imaging, the compound's derivatives have been explored for radioactive labeling. El-Wetery et al. (2001) demonstrated the utility of a derivative in labeling with radioactive iodide, suggesting potential applications in cannabinoid receptor imaging and other diagnostic procedures in medicine (El-Wetery et al., 2001).
Properties
CAS No. |
515829-32-0 |
---|---|
Molecular Formula |
C12H12ClN5O3 |
Molecular Weight |
309.71g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12ClN5O3/c1-7-12(18(20)21)8(2)17(16-7)6-11(19)15-10-4-3-9(13)5-14-10/h3-5H,6H2,1-2H3,(H,14,15,19) |
InChI Key |
WVYVUDBLFBLFJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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